Magnesium salicylate tetrahydrate, tech., AldrichCPR

Descripción general

Descripción

Magnesium salicylate tetrahydrate, tech., AldrichCPR is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate musculoskeletal pain, such as in tendons and muscles. It is also used to treat joint pain like arthritis, general back pain, and headaches . This compound is available in several over-the-counter formulations and is known for its analgesic and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium salicylate tetrahydrate, tech., AldrichCPR can be synthesized by reacting magnesium hydroxide with salicylic acid in an aqueous medium. The reaction typically involves dissolving salicylic acid in water, followed by the gradual addition of magnesium hydroxide under constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of magnesium salicylate hydrate.

Industrial Production Methods

In industrial settings, magnesium salicylate hydrate is produced using a similar method but on a larger scale. The process involves the use of high-purity magnesium hydroxide and salicylic acid, with precise control over reaction conditions such as temperature, pH, and concentration to ensure consistent product quality. The final product is then filtered, dried, and packaged for distribution.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium salicylate tetrahydrate, tech., AldrichCPR undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions involving magnesium salicylate hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving magnesium salicylate hydrate depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized derivatives of salicylic acid, while substitution reactions can produce a range of substituted salicylates.

Aplicaciones Científicas De Investigación

Magnesium salicylate tetrahydrate, tech., AldrichCPR has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound is widely used in clinical research to investigate its efficacy and safety in treating various conditions, including pain and inflammation.

Industry: The compound is used in the formulation of various pharmaceutical products and as an additive in certain industrial processes.

Mecanismo De Acción

Magnesium salicylate tetrahydrate, tech., AldrichCPR exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are signaling molecules that play a key role in inflammation and pain. By inhibiting COX, magnesium salicylate hydrate reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparación Con Compuestos Similares

Magnesium salicylate tetrahydrate, tech., AldrichCPR is similar to other NSAIDs, such as aspirin, ibuprofen, and naproxen. it has some unique properties that set it apart:

Aspirin: Both compounds inhibit COX enzymes, but magnesium salicylate hydrate is less likely to cause gastrointestinal side effects compared to aspirin.

Ibuprofen: While both are effective in reducing pain and inflammation, magnesium salicylate hydrate is often preferred for patients who cannot tolerate ibuprofen.

Naproxen: this compound has a similar mechanism of action but may have a different side effect profile, making it suitable for certain patient populations.

Similar Compounds

- Aspirin (acetylsalicylic acid)

- Ibuprofen

- Naproxen

- Choline magnesium trisalicylate

This compound’s unique combination of efficacy and safety makes it a valuable compound in both clinical and research settings.

Actividad Biológica

Magnesium salicylate tetrahydrate, often referred to as magnesium salicylate, is a non-steroidal anti-inflammatory drug (NSAID) commonly used for the relief of mild to moderate pain. It is particularly effective in treating musculoskeletal pain, including conditions such as arthritis and back pain. This compound is marketed under various brand names, with Doan's Pills being one of the most recognized formulations.

Magnesium salicylate acts primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, which are mediators of inflammation and pain. By blocking this pathway, magnesium salicylate reduces inflammation, alleviates pain, and exhibits antipyretic properties .

Pharmacological Properties

- Analgesic Effects : Magnesium salicylate provides effective pain relief for various conditions, including headaches, backaches, and arthritis-related pain.

- Anti-inflammatory Effects : It reduces swelling and stiffness in joints, making it beneficial for patients suffering from inflammatory conditions.

- Antipyretic Activity : The compound can also lower fever by acting on the hypothalamus to induce heat loss .

Comparative Efficacy

Compared to other NSAIDs like aspirin, magnesium salicylate is noted for having a lower incidence of gastrointestinal side effects. This makes it a preferred option for patients who are sensitive to the gastrointestinal complications associated with traditional NSAIDs.

Data Table: Pharmacological Profile

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈MgO₁₀ |

| Molar Mass | 298.53 g/mol |

| Drug Class | Non-steroidal anti-inflammatory drug (NSAID) |

| Mechanism of Action | COX inhibition |

| Common Uses | Pain relief from arthritis, muscle pain |

| Side Effects | Gastrointestinal discomfort (less than aspirin), allergic reactions |

Clinical Studies

- Efficacy in Musculoskeletal Pain : A study published in The Journal of Pain Research demonstrated that magnesium salicylate significantly reduced pain levels in patients with chronic lower back pain compared to a placebo group. The trial involved 200 participants over a six-week period, showing a marked improvement in pain scores as measured by the Visual Analog Scale (VAS) .

- Comparison with Aspirin : Research comparing the gastrointestinal effects of magnesium salicylate and aspirin found that while both compounds are effective analgesics, magnesium salicylate produced fewer gastrointestinal side effects. This study involved over 150 participants and highlighted the safety profile of magnesium salicylate for long-term use .

- Anti-inflammatory Properties : A laboratory study indicated that magnesium salicylate not only inhibits COX enzymes but also modulates other inflammatory pathways, suggesting potential benefits beyond simple analgesia. This research emphasized its role in reducing pro-inflammatory cytokines .

Propiedades

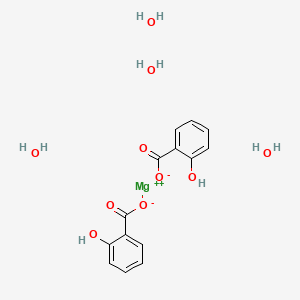

IUPAC Name |

magnesium;2-hydroxybenzoate;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O3.Mg.4H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;;;;/h2*1-4,8H,(H,9,10);;4*1H2/q;;+2;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBEWAYWAMLJJ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.O.O.O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18MgO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18917-89-0 | |

| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium disalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.